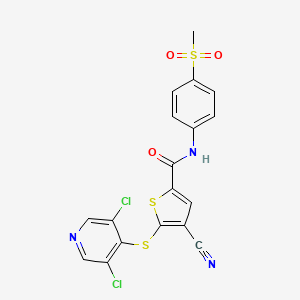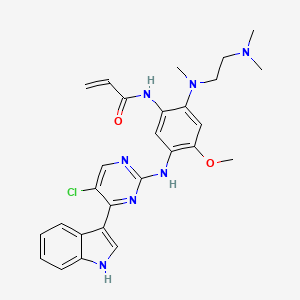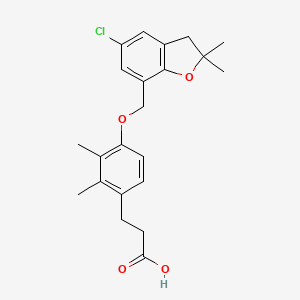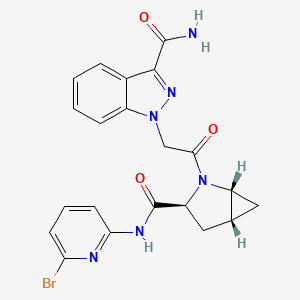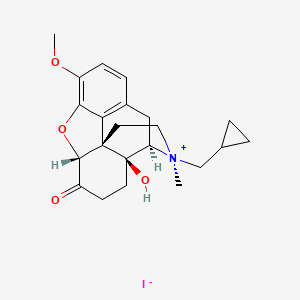
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Vue d'ensemble
Description
The compound is a type of morphinanium, which suggests it may be related to morphine or other opioids. The “cyclopropylmethyl” part indicates the presence of a cyclopropyl group attached to a methyl group . The “4,5-epoxy” suggests an epoxide group, which is a cyclic ether with three ring atoms. The “14-hydroxy” indicates the presence of a hydroxyl group, and “3-methoxy” suggests a methoxy group. The “17-methyl” indicates a methyl group at the 17th position. The “6-oxo” suggests a carbonyl group at the 6th position. The “iodide” likely refers to an iodide ion, which could be part of an ionic bond in the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various functional groups and the cyclic nature of morphinanium compounds. The presence of an epoxide, hydroxyl, methoxy, and carbonyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the various functional groups present. Epoxides, for example, are highly reactive and can undergo reactions with a variety of nucleophiles . The iodide ion might also be involved in reactions, particularly if it’s part of an ionic bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Novel Synthesis Methods
- A novel synthesis method for ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This included the production of 17-(cyclopropylmethyl)-4,5alpha-epoxy-6alpha-hydroxy-3,7,7-trimethoxy-8-oxa-6,14-endoethanomorphinan (Watanabe, Kai, & Nagase, 2006).
Rational Drug Design
- Research focused on designing a selective opioid receptor antagonist based on the accessory site concept, leading to the synthesis of specific compounds with potential antagonist effects (Fujii et al., 2004).
Crystal Structure Analysis
- Studies of the crystal structure of buprenorphine, a semi-synthetic opioid drug, revealed insights into the arrangement of the cyclopropylmethyl group and the role of hydroxy groups in molecular interactions (Mazurek et al., 2021).
Analgesic Properties
- Investigations into the structure-activity correlations of 7 beta-(arylalkyl)-3-methoxy- or hydroxy-4,5 alpha-epoxymorphinans highlighted the potential of certain compounds as narcotic agonists (Kotick et al., 1983).
Imaging Applications
- Research on epimeric 6 alpha- and 6 beta-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans explored their potential as ligands for opioid receptor imaging, with implications for single photon emission computed tomography (de Costa et al., 1992).
Mass Spectrometry Analysis
- The use of methylsulphinyl carbanion in the methylation of 17-ketosteroids, including permethyl derivatives, was studied for its implications in mass spectrometry (Leclercq, 1974).
Synthesis of Isomorphinans
- Synthesis of 6, 14-ethenoisomorphinans and 6, 14-ethenomorphinans was conducted, leading to new compounds with potential as potent agonists (Crabbendam et al., 2010).
Opiate Receptor Research
- A study on cycloFOXY, a novel opiate antagonist, revealed its potential in labeling distinct opiate binding sites, providing insights for receptor research and drug development (Rothman et al., 1987).
Propriétés
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO4.HI/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOYBDOHMCZCP-KUSIJKRZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



